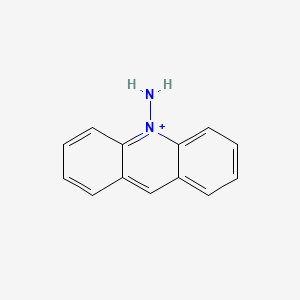![molecular formula C14H10O3 B14654205 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 51142-93-9](/img/structure/B14654205.png)
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one is a chemical compound belonging to the naphthopyran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one can be achieved through a multicomponent reaction involving 2-naphthol, aldehydes, and oxobenzenepropane (dithioates) in the presence of a catalytic amount of BF3.OEt2 under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of solvents.
Industrial Production Methods
Industrial production methods for this compound typically involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives .
Scientific Research Applications
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition leads to the disruption of cellular processes, resulting in antiproliferative and cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]pyran-5,10-dione: Shares a similar naphthopyran structure but with different functional groups.
3-Acetoacetyl-7-methylpyrano[4,3-b]pyran-2,5-dione: Another naphthopyran derivative with distinct biological activities.
Uniqueness
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific hydroxyl and methyl substitutions, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
51142-93-9 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-hydroxy-1-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H10O3/c1-8-6-13(16)17-12-5-3-9-2-4-10(15)7-11(9)14(8)12/h2-7,15H,1H3 |
InChI Key |
XRTVSACRRXWWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C=CC(=C3)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


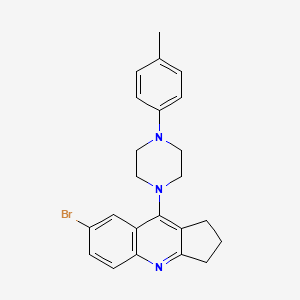
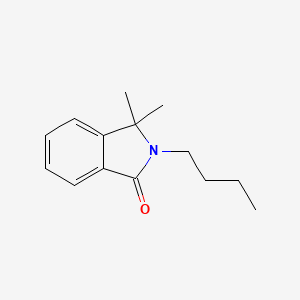
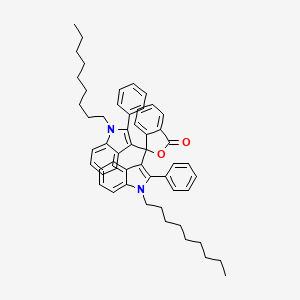
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
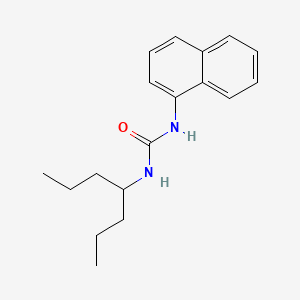
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
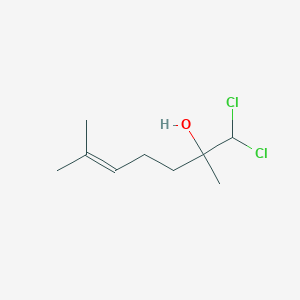
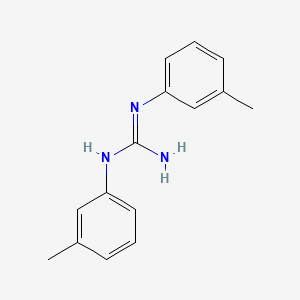
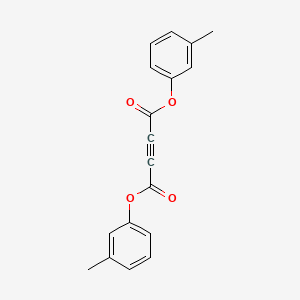
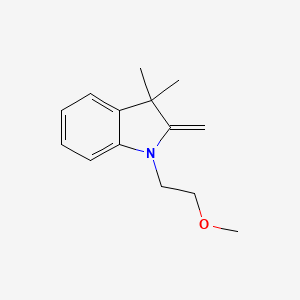
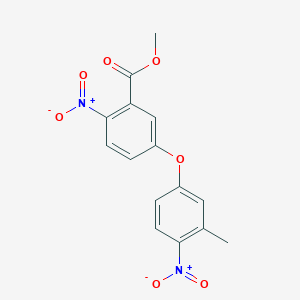
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

